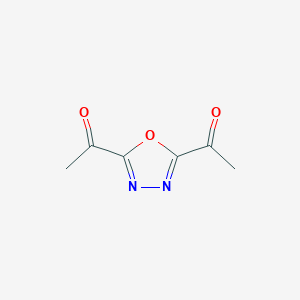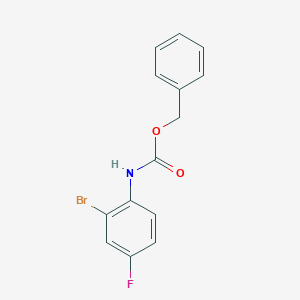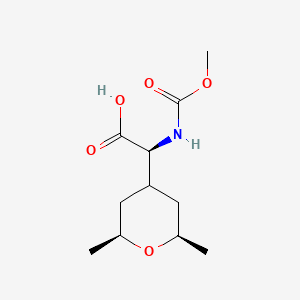
N2,6-Dimethylpyrimidine-2,4,5-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,6-Dimethylpyrimidine-2,4,5-triamine is an organic compound with the molecular formula C6H11N5 It is a derivative of pyrimidine, characterized by the presence of three amino groups and two methyl groups attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,6-Dimethylpyrimidine-2,4,5-triamine can be achieved through several methods. One common approach involves the reaction of 2,4,6-triaminopyrimidine with dimethyl sulfate under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2,4,6-triaminopyrimidine in a suitable solvent, such as water or ethanol.
- Add a base, such as sodium hydroxide, to the solution.
- Slowly add dimethyl sulfate to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture for several hours until the reaction is complete.
- Isolate the product by filtration, washing, and drying.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
N2,6-Dimethylpyrimidine-2,4,5-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions may require catalysts or specific conditions like elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N2,6-dimethylpyrimidine-2,4,5-trione, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
N2,6-Dimethylpyrimidine-2,4,5-triamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-tuberculosis activity.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N2,6-Dimethylpyrimidine-2,4,5-triamine involves its interaction with specific molecular targets. In biological systems, the compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triaminopyrimidine: A closely related compound with three amino groups attached to the pyrimidine ring.
2-Amino-4,6-dimethylpyrimidine: Similar structure but with only one amino group and two methyl groups.
4,6-Dimethyl-2-pyrimidinamine: Another related compound with a different substitution pattern on the pyrimidine ring.
Uniqueness
N2,6-Dimethylpyrimidine-2,4,5-triamine is unique due to the specific arrangement of its amino and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C6H11N5 |
|---|---|
Molecular Weight |
153.19 g/mol |
IUPAC Name |
2-N,6-dimethylpyrimidine-2,4,5-triamine |
InChI |
InChI=1S/C6H11N5/c1-3-4(7)5(8)11-6(9-2)10-3/h7H2,1-2H3,(H3,8,9,10,11) |
InChI Key |
YGDZBWLRVQBILP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-[2-(2-thienyl)ethyl]-](/img/structure/B13105288.png)

![2-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile](/img/structure/B13105297.png)


